N-(2,2-Dimethylthietan-3-yl)but-2-ynamide
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Overview
Description
N-(2,2-Dimethylthietan-3-yl)but-2-ynamide is a chemical compound with the molecular formula C9H13NOS It is characterized by the presence of a thietane ring, a but-2-ynamide group, and two methyl groups attached to the thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)but-2-ynamide typically involves the reaction of a suitable thietane derivative with a but-2-ynamide precursor. One common method involves the use of electrophilic boron reagents to facilitate the formation of the desired product through a 1,2-carboboration reaction . The reaction conditions often include the absence of a catalyst and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ynamide group to an amine.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)but-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and ynamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethylthietan-3-yl)acetamide
- N-(2,2-Dimethylthietan-3-yl)prop-2-ynamide
- N-(2,2-Dimethylthietan-3-yl)but-2-ynylamine
Uniqueness
N-(2,2-Dimethylthietan-3-yl)but-2-ynamide is unique due to the presence of both a thietane ring and a but-2-ynamide group. This combination of structural features allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-4-5-8(11)10-7-6-12-9(7,2)3/h7H,6H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYRIFKGKAHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CSC1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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